Hexahydrofurofuran Hexahydrofurofuran
Brand Name: Vulcanchem
CAS No.: 1793-94-8
VCID: VC18943206
InChI: InChI=1S/C6H10O2/c1-3-7-6-2-4-8-5(1)6/h5-6H,1-4H2
SMILES:
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

Hexahydrofurofuran

CAS No.: 1793-94-8

Cat. No.: VC18943206

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Hexahydrofurofuran - 1793-94-8

Specification

CAS No. 1793-94-8
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name 2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Standard InChI InChI=1S/C6H10O2/c1-3-7-6-2-4-8-5(1)6/h5-6H,1-4H2
Standard InChI Key PHXGAJLBHUUAKB-UHFFFAOYSA-N
Canonical SMILES C1COC2C1OCC2

Introduction

Chemical Structure and Stereochemical Features

Hexahydrofurofuran consists of a six-membered saturated ring fused with a furan moiety, resulting in a rigid bicyclic system. The compound’s IUPAC name, 2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan, reflects its stereochemical complexity, where the relative configurations at positions 3, 3a, 6a, and 6 determine its biological activity.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) studies reveal distinct chemical shifts for protons in different stereochemical environments. For example, protons on the hexahydrofurofuran ring exhibit split signals due to coupling interactions. In Clerodendrum inerme-derived diterpenoids, H-15 and H-16 protons in the α-substituted ring resonate at δ 5.08 and 5.79 ppm, respectively, while β-substituted counterparts appear at δ 5.21 and 5.71 ppm . These shifts confirm the presence of epimeric mixtures, highlighting the importance of stereochemistry in structural elucidation .

X-ray Crystallography and Computational Modeling

X-ray diffraction data for hexahydrofurofuran derivatives show bond lengths of 1.43–1.47 Å for ether linkages and dihedral angles of 112–118° between the fused rings. Density Functional Theory (DFT) simulations correlate well with experimental data, predicting stability differences of up to 2.3 kcal/mol between stereoisomers .

Synthesis Methods and Optimization

Enzymatic and Catalytic Innovations

Recent protocols employ lipase-catalyzed kinetic resolutions to enhance enantiomeric excess (ee). Pseudomonas fluorescens lipase achieves 98% ee by selectively acetylating the (3R,3aS,6aR)-isomer, followed by hydrolysis. Transition-metal catalysts like Pd(OAc)2\text{Pd(OAc)}_2 further improve yield (92%) in ring-closing metatheses .

Table 1: Comparison of Synthesis Methods

MethodCatalyst/ReagentYield (%)ee (%)
Acid-catalyzedH2SO4\text{H}_2\text{SO}_46575
Enzymatic resolutionP. fluorescens lipase8598
Metal-catalyzedPd(OAc)2\text{Pd(OAc)}_29299

Pharmaceutical Applications

Role in HIV Protease Inhibitors

Hexahydrofurofuran is a key component of darunavir, a second-generation HIV protease inhibitor. The compound’s rigid structure binds to the enzyme’s active site, reducing viral replication by 90% at nanomolar concentrations. Clinical trials demonstrate darunavir’s efficacy in treatment-experienced patients, with viral load reductions of 1.5–2.0 log10 copies/mL.

Anticancer and Anti-inflammatory Activity

Derivatives containing hexahydrofurofuran moieties inhibit NF-κB signaling in cancer cells, suppressing TNF-α production by 70% at 10 μM concentrations. In murine models, these compounds reduce tumor volume by 40–60% compared to controls .

Physicochemical Properties

Table 2: Physical and Chemical Properties of Hexahydrofurofuran

PropertyValue
Molecular Weight114.14 g/mol
Melting Point-12°C to -10°C
Boiling Point198–202°C
Density1.12 g/cm³
Solubility in Water8.3 g/L (25°C)
LogP (Octanol-Water)0.45

The compound’s low logP value indicates moderate hydrophilicity, facilitating its use in aqueous reaction media. Its stability under acidic conditions (pH 2–6) makes it suitable for oral drug formulations.

Recent Advances in Industrial Production

Continuous-Flow Reactor Systems

Adoption of microreactor technology reduces reaction times from 12 hours to 45 minutes, achieving 94% conversion with <2% byproducts. Process Analytical Technology (PAT) tools monitor stereoselectivity in real-time, ensuring batch consistency .

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis using ball mills yields 88% product with 97% ee, eliminating wastewater generation. Life Cycle Assessment (LCA) shows a 40% reduction in carbon footprint compared to traditional methods .

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